molecular formula C4H5Br2ClO B8339225 2-Bromo-4-chlorobutyryl bromide CAS No. 1719-99-9

2-Bromo-4-chlorobutyryl bromide

Cat. No. B8339225
CAS RN: 1719-99-9
M. Wt: 264.34 g/mol
InChI Key: LTJVIGPJZUWMNN-UHFFFAOYSA-N
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Patent
US06323344B1

Procedure details

2-Bromo-4-chlorobutanoyl bromide (80.3 g, 300 mmol) was slowly added to a solution of N-methylaniline (34.5 g, 320 mmol) and triethylamine (33.5 g, 330 mmol) in toluene (340 mL). The reaction was exothermic, and the mixture was cooled to maintain the temperature at about 40° C. After the addition was complete, the resulting thick mixture was stirred for 30 minutes, 150 mL water was added, and the mixture was stirred further. The aqueous and organic phases were separated, and the organic phase was washed with 5% hydrochloric acid and with water. The toluene was evaporated completely under slight vacuum to yield 86.3 g 2-bromo-4-chloro-N-methyl-N-phenylbutanamide (98% yield, approximately 95-96% pure). The triethylamine may be recovered from the aqueous phase by addition of base and separation.
Quantity
80.3 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH2:7][Cl:8])[C:3](Br)=[O:4].[CH3:9][NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[Br:1][CH:2]([CH2:6][CH2:7][Cl:8])[C:3]([N:10]([CH3:9])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:4]

Inputs

Step One
Name
Quantity
80.3 g
Type
reactant
Smiles
BrC(C(=O)Br)CCCl
Name
Quantity
34.5 g
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
340 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resulting thick mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred further
CUSTOM
Type
CUSTOM
Details
The aqueous and organic phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 5% hydrochloric acid and with water
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated completely under slight vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)N(C1=CC=CC=C1)C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 86.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.